5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Structural Identification

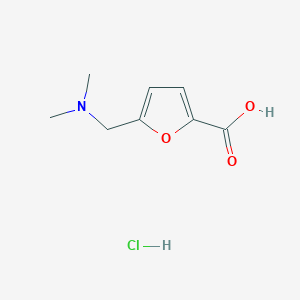

The compound’s systematic IUPAC name is 5-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride , reflecting its core structural features:

- A furan ring (oxygen-containing heterocycle) at position 2.

- A dimethylaminomethyl group (-CH₂N(CH₃)₂) substituent at position 5.

- A carboxylic acid group (-COOH) at position 2.

- A hydrochloride salt (-Cl⁻) counterion.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ClNO₃ | |

| Molecular Weight | 205.64 g/mol | |

| CAS Registry Number | 1185300-64-4, 86649-59-4 | |

| SMILES Notation | O=C(O)C1=CC=C(CN(C)C)O1.[H]Cl |

The planar furan ring (C₄H₃O) adopts an aromatic configuration stabilized by conjugated π-electrons, while the dimethylaminomethyl group introduces basicity, and the carboxylic acid provides acidity. X-ray crystallography of analogous furan derivatives confirms typical bond lengths of 1.36 Å for C-O and 1.43 Å for C-C in the ring.

Historical Context in Heterocyclic Chemistry Research

Furan chemistry traces its origins to Carl Wilhelm Scheele’s 1780 isolation of 2-furoic acid via mucic acid distillation. The discovery of substituted furans accelerated in the 20th century, driven by their utility in pharmaceuticals (e.g., ranitidine) and agrochemicals. The dimethylaminomethyl substituent emerged as a key pharmacophore in H₂ receptor antagonists, spurring interest in its electronic and steric effects.

This compound represents an advancement in functionalized furan synthesis , combining electron-donating (dimethylamino) and electron-withdrawing (carboxylic acid) groups. This duality enables tunable reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Position Within Furan Derivative Classification Systems

The compound belongs to three overlapping categories:

- Oxygen Heterocycles : Classified under furans (five-membered rings with one oxygen atom).

- Substituted Furoic Acids : A subset of 2-furoic acid derivatives where position 5 is modified.

- Amino-Furan Derivatives : The dimethylaminomethyl group places it among nitrogen-containing furans, akin to ranitidine intermediates.

Comparative analysis with related structures:

| Compound | Substituents | Application |

|---|---|---|

| 2-Furoic acid | -COOH at C2 | Food preservative |

| Ranitidine | -NO₂, -S-CH₂-furan | Antiulcer drug |

| 5-((Dimethylamino)methyl)- | -CH₂N(CH₃)₂, -COOH at C2 | Synthetic intermediate |

The hydrochloride salt form distinguishes it from neutral furan carboxylic acids, enabling ionic crystallization and improved thermal stability up to 200°C.

Properties

IUPAC Name |

5-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXSVTZUYFPXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662959 | |

| Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-64-4 | |

| Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and General Strategy

- The synthesis commonly starts from furan derivatives such as furan-2-carboxylic acid or its esters.

- Introduction of the dimethylaminomethyl group at the 5-position is generally achieved via Mannich-type reactions or reductive amination involving formaldehyde and dimethylamine sources.

- The final step involves conversion to the hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Route Example

Based on literature precedent for similar furan carboxylic acid derivatives and dimethylaminomethyl substitutions, a typical preparation method includes:

Synthesis of 5-(Dimethylaminomethyl)furan-2-carboxylic acid:

- React furan-2-carboxylic acid or its ester with formaldehyde and dimethylamine under acidic conditions.

- The reaction proceeds via a Mannich reaction mechanism, where the 5-position on the furan ring is activated for substitution.

- Conditions typically involve reflux in a suitable solvent such as ethanol or methanol.

-

- After reaction completion, the mixture is cooled.

- The product is extracted using organic solvents, washed, and purified by recrystallization or column chromatography.

Formation of Hydrochloride Salt:

- The purified 5-dimethylaminomethyl-furan-2-carboxylic acid is treated with hydrochloric acid (HCl) in an appropriate solvent.

- This step converts the free base into the hydrochloride salt, improving stability and handling.

Alternative Approaches and Optimization

- Microwave-assisted reflux heating has been reported to accelerate similar furan derivative syntheses, reducing reaction times significantly (e.g., 1 hour microwave reflux vs. several hours conventional heating).

- Adjusting acid concentration and reaction temperature can influence product selectivity and yield.

- Use of non-toxic reagents and solvents is emphasized for industrial scalability.

Data Table: Representative Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich Reaction | Furan-2-carboxylic acid, formaldehyde, dimethylamine, ethanol, reflux | 4–6 hours | 60–75 | Conventional reflux |

| Microwave-assisted Mannich | Same reagents, microwave reflux | 1 hour | 70–80 | Faster reaction, energy efficient |

| Purification | Extraction with ether, washing, chromatography | — | — | Ensures high purity |

| Hydrochloride Salt Formation | Treatment with HCl in ethanol or methanol | 1–2 hours | Quantitative | Converts free base to stable salt form |

Note: The yields and conditions are inferred from analogous furan derivative syntheses due to limited direct literature on this exact compound.

Research Findings and Analysis

- Selectivity and Yield: Adjusting acid concentration in the Mannich reaction is crucial. Higher acid concentrations favor the formation of the hydrochloride salt directly during synthesis, reducing purification steps.

- Microwave Heating: Demonstrated to improve reaction kinetics without compromising product integrity.

- Industrial Suitability: Methods avoiding toxic reagents and harsh conditions are preferred. Use of hydrochloric acid for salt formation is standard and cost-effective.

- Purification Techniques: Flash column chromatography and recrystallization remain the primary methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions typically involve heating the mixture under reflux.

Reduction: Reduction reactions may use reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often carried out in anhydrous solvents.

Substitution: Substitution reactions can involve nucleophiles such as halides or alkyl groups. The reaction conditions may vary depending on the specific nucleophile used.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can produce 5-dimethylaminomethyl-furan-2-methanol.

Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

Scientific Research Applications

Organic Synthesis

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, making it valuable for producing complex molecules.

Case Study: Synthesis of Bio-Based Polymers

A significant application of this compound is in the synthesis of bio-based polymers. Research indicates that furan derivatives, including this compound, can be utilized to create dimethacrylate resins that serve as substitutes for traditional petrochemical-based materials. These resins exhibit favorable thermal properties and mechanical strength, making them suitable for various industrial applications .

Catalysis

The compound has been explored as a catalyst or catalyst precursor in several reactions, particularly those involving furan derivatives.

Case Study: Selective Oxidation Reactions

In studies focusing on the selective oxidation of 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), researchers have demonstrated that derivatives like this compound can enhance reaction efficiency. The use of biocatalysts in these processes has shown promising results, with high selectivity and yield .

Material Science

The compound's unique chemical structure allows it to be integrated into advanced materials.

Case Study: Development of Thermosetting Resins

Research has highlighted the potential of furan-based compounds, including this compound, in developing thermosetting resins. These materials are characterized by their high thermal stability and are used in applications ranging from coatings to composite materials. The incorporation of this compound into resin formulations has been shown to improve mechanical properties and thermal resistance .

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound, particularly in drug formulation and delivery systems.

Case Study: Drug Delivery Systems

The incorporation of furan derivatives into drug delivery systems is being investigated due to their ability to enhance solubility and bioavailability of poorly soluble drugs. Preliminary results indicate that formulations containing this compound could improve therapeutic efficacy through better absorption profiles .

Data Summary Table

Mechanism of Action

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is similar to other furan derivatives, such as 2,5-furandicarboxylic acid and 5-hydroxymethylfurfural. its unique structural features, such as the presence of the dimethylamino group, distinguish it from these compounds and contribute to its distinct properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride

- CAS : 51521-95-0

- Molecular Formula: C₆H₈ClNO₃

- Key Difference: Replaces the dimethylamino group with a primary amine (-NH₂).

- Impact: Reduced steric bulk and basicity compared to the dimethylamino analog. Similarity score: 0.98 .

5-((Diethylamino)methyl)furan-2-carboxylic Acid

- CAS : 459795-81-4

- Molecular Formula: C₁₀H₁₅NO₃

- Key Difference: Diethylamino group (-N(CH₂CH₃)₂) instead of dimethylamino.

- Similarity score: 0.89 .

Functional Group Modifications

5-(Aminomethyl)furan-2-carboxamide Hydrochloride

- CAS : 23070132 (CID)

- Molecular Formula : C₆H₈ClN₂O₂

- Key Difference : Carboxylic acid replaced with carboxamide (-CONH₂).

- Impact : Reduced acidity and altered hydrogen-bonding capacity, affecting target binding .

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic Acid Hydrochloride

- CAS : 435341-94-9

- Molecular Formula: C₁₆H₂₀ClNO₃

- Key Difference: Phenyl group at position 2 and diethylamino group at position 4.

- Molecular weight: 309.79 g/mol .

Complex Derivatives

5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic Acid Hydrochloride

- CAS : 1170785-85-9

- Molecular Formula : C₁₀H₁₁ClN₂O₃S

- Key Difference : Incorporates a methylimidazole-thioether moiety.

- Structural complexity may improve metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

This compound is characterized by the molecular formula and can be synthesized through various chemical pathways. The synthesis often involves the reaction of furan derivatives with dimethylamine under controlled conditions to yield the desired carboxylic acid derivative .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. It has been shown to modulate enzyme activity, which can lead to significant biological effects such as anti-inflammatory and potential anticancer properties .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. A notable study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. For instance, it was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant inhibitory effects, suggesting potential as a therapeutic agent in treating resistant bacterial infections .

Case Studies

- Anticancer Efficacy : A case study involving human breast cancer cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration for therapeutic use .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound demonstrated an inhibition zone of 12 mm against MRSA, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 25 µM | Induction of apoptosis via caspase activation |

| Antibacterial | MRSA | 12 mm (zone of inhibition) | Disruption of bacterial cell wall synthesis |

| Antifungal | Candida albicans | Not specified | Potential interference with fungal metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.